
N-(4-cyanophenyl)-2-phenyl-2-(phenylthio)acetamide
Descripción general
Descripción
N-(4-cyanophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of thioamide compounds and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of CPAA is not fully understood, but it is believed to exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. CPAA has also been found to modulate the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
CPAA has been found to exhibit various biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of reactive oxygen species levels, and the modulation of the immune response. Additionally, CPAA has been found to protect against oxidative stress-induced cell damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPAA in lab experiments is its relatively low toxicity, making it a safer alternative to other anti-inflammatory compounds. However, its limited solubility in water may pose a challenge in certain experiments, and further studies are needed to determine its efficacy and safety in vivo.
Direcciones Futuras
Future research on CPAA could focus on its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and formulation for clinical use.
Aplicaciones Científicas De Investigación
CPAA has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been found to exhibit promising anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c22-15-16-11-13-18(14-12-16)23-21(24)20(17-7-3-1-4-8-17)25-19-9-5-2-6-10-19/h1-14,20H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTFFTBTWUDHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C#N)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



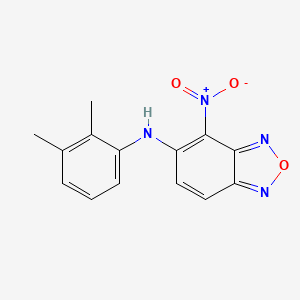
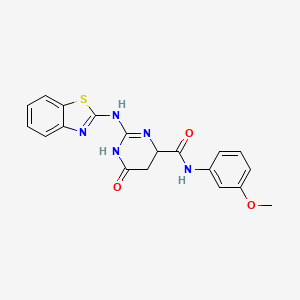
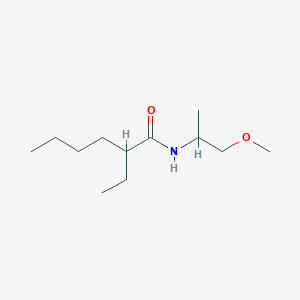
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953938.png)
![4-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3953947.png)

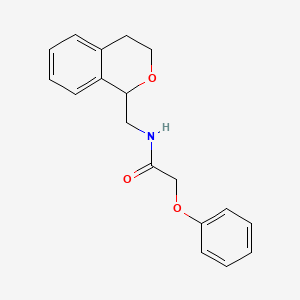
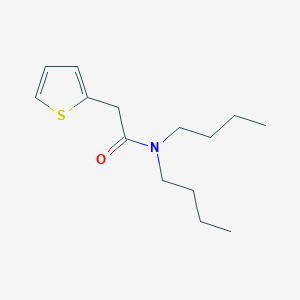
![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide](/img/structure/B3953986.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3953991.png)
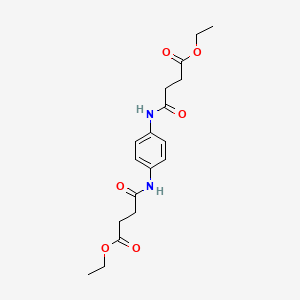
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3954005.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3954009.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide](/img/structure/B3954011.png)